molecular formula C12H17BrN2 B7873207 3-Bromo-4-(4-methylpiperidin-1-yl)aniline

3-Bromo-4-(4-methylpiperidin-1-yl)aniline

Cat. No.: B7873207
M. Wt: 269.18 g/mol
InChI Key: MLXFMKMMCNKVOY-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-methylpiperidin-1-yl)aniline: is an organic compound that features a bromine atom, a piperidine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(4-methylpiperidin-1-yl)aniline typically involves the bromination of a precursor compound followed by the introduction of the piperidine ring. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the aromatic ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent reactions in reactors designed for high efficiency and yield. The use of catalysts and optimized reaction conditions can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.

    Reduction: Reduction reactions may target the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the aromatic ring .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities with 3-Bromo-4-(4-methylpiperidin-1-yl)aniline.

    Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in medicinal chemistry.

Uniqueness: What sets this compound apart is its unique combination of a bromine atom, a piperidine ring, and an amine group. This structure provides distinct reactivity and potential for creating novel derivatives with specific properties .

Properties

IUPAC Name

3-bromo-4-(4-methylpiperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13/h2-3,8-9H,4-7,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXFMKMMCNKVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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